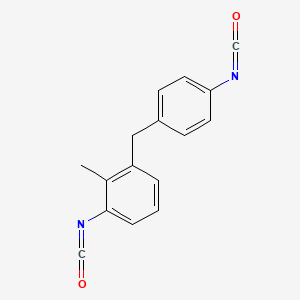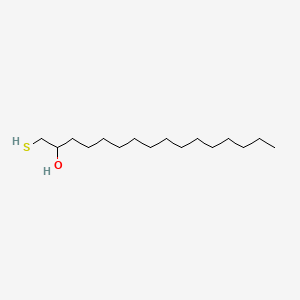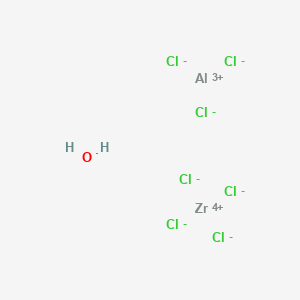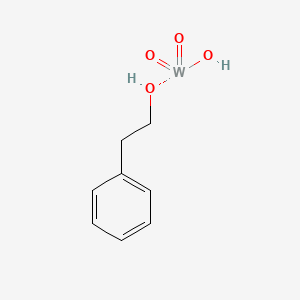
1,3-Diethyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl-2-nitrobenzene: is an organic compound with the molecular formula C10H13NO2 . It is a derivative of benzene, where two ethyl groups are attached to the 1 and 3 positions, and a nitro group is attached to the 2 position. This compound is part of the nitrobenzene family, known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Diethyl-2-nitrobenzene can be synthesized through nitration of 1,3-diethylbenzene. The nitration process typically involves the reaction of 1,3-diethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Diethyl-2-nitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as halogenation, where chlorine or bromine atoms replace hydrogen atoms on the ethyl groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 1,3-Diethyl-2-aminobenzene.
Substitution: 1,3-Diethyl-2-nitro-4-chlorobenzene or 1,3-Diethyl-2-nitro-4-bromobenzene.
Applications De Recherche Scientifique
1,3-Diethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-diethyl-2-nitrobenzene primarily involves its nitro group. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and the ethyl groups. This electron-withdrawing effect makes the compound more reactive towards nucleophiles and reducing agents. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the nitro group plays a crucial role in its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-2-nitrobenzene: Similar structure but with methyl groups instead of ethyl groups.
1,3-Diethyl-4-nitrobenzene: Similar structure but with the nitro group at the 4 position.
1,3-Diethylbenzene: Lacks the nitro group, making it less reactive.
Uniqueness: 1,3-Diethyl-2-nitrobenzene is unique due to the presence of both ethyl groups and a nitro group, which imparts specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various chemical syntheses and research applications.
Propriétés
Numéro CAS |
57442-24-7 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
1,3-diethyl-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3 |
Clé InChI |
TUEWNQTZFYCGPG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


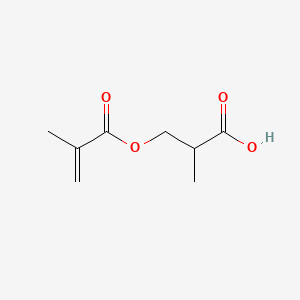
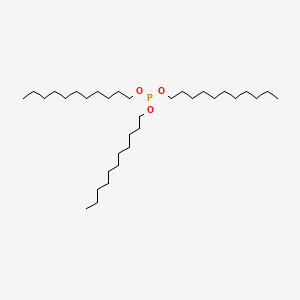
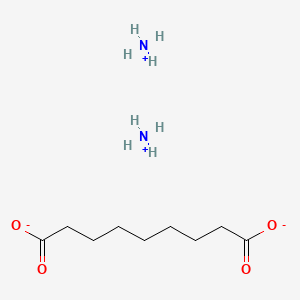
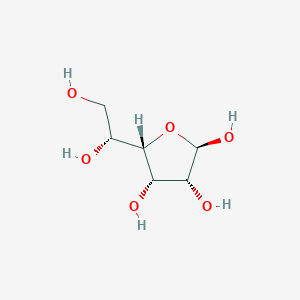
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

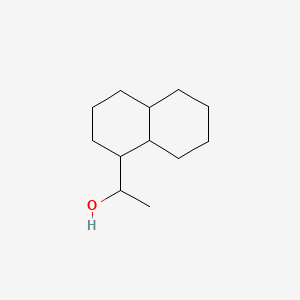
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
